Cyclohexanol, 1,1'-dioxybis-
Description
Overview of Organic Peroxides in Chemical Science
Organic peroxides are a class of organic compounds that contain the peroxide functional group (-O-O-). wikipedia.org This oxygen-oxygen single bond is characteristically weak, with a bond dissociation energy of approximately 45–50 kcal/mol (190–210 kJ/mol), which is significantly lower than the bond energies of C-C, C-H, and C-O bonds. wikipedia.org This inherent instability is the primary driver of their reactivity and utility in various chemical processes. wikipedia.orgiloencyclopaedia.org
Structural Classification and General Reactivity Principles
Organic peroxides can be broadly classified based on the nature of the organic groups (R and R') attached to the peroxide moiety. wikipedia.orgsuzehg.com If one of the R groups is a hydrogen atom, the compound is known as a hydroperoxide (ROOH). wikipedia.org When both R and R' are organic groups, they are termed dialkyl or diaryl peroxides. nof.co.jp Further classifications include peroxy acids, peroxyesters, diacyl peroxides, and ketone peroxides. suzehg.comnof.co.jp
The reactivity of organic peroxides is dominated by the homolytic cleavage of the weak O-O bond, which generates highly reactive free radicals (RO•). wikipedia.orgiloencyclopaedia.org This decomposition can be initiated by heat, light, or the presence of catalysts. americanchemistry.com The thermal sensitivity of organic peroxides is a critical property, with their decomposition rates being highly temperature-dependent. iloencyclopaedia.orgamericanchemistry.com This propensity to generate free radicals makes them valuable as initiators for polymerization reactions, such as those used in the production of plastics and resins. wikipedia.orgnof.co.jp
Historical Context of Peroxide Research
The history of peroxides dates back to the late 18th and early 19th centuries. In 1799, Alexander von Humboldt synthesized barium peroxide. chemicals.co.uk This was followed by the landmark discovery of hydrogen peroxide (H₂O₂) in 1818 by Louis Jacques Thénard, who initially named it "eau oxygénée" (oxygenated water). norsepure.comebsco.comillinois.edunih.gov Thénard's work laid the foundation for the study of peroxidic compounds. illinois.edu Throughout the 19th century, further research elucidated the properties and reactions of peroxides. chemicals.co.uk The term "catalysis" was coined by Jöns Jakob Berzelius in 1835, citing the decomposition of hydrogen peroxide as an example. illinois.edu In 1863, Christian Friedrich Schönbein discovered that biological materials like blood could catalyze the decomposition of hydrogen peroxide, hinting at the existence of enzymes. illinois.edu The first pure sample of hydrogen peroxide was isolated in 1894 by Richard Wolffenstein through vacuum distillation. chemicals.co.ukebsco.com The early 20th century saw the development of industrial processes for hydrogen peroxide synthesis, such as the anthraquinone (B42736) process developed by IG Farben (now BASF) in the 1930s. chemicals.co.uk
Identification and Nomenclature of Cyclohexanol (B46403), 1,1'-dioxybis-
Cyclohexanol, 1,1'-dioxybis- is a specific organic peroxide characterized by two cyclohexanol rings linked by a peroxide bridge.
Systematic IUPAC Naming Conventions
The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 1-(1-hydroxycyclohexyl)peroxycyclohexan-1-ol . uni.lu Other acceptable names include Bis(1-hydroxycyclohexyl) peroxide and 1,1'-Dihydroxydicyclohexyl peroxide. haz-map.com
CAS Registry System Integration
The Chemical Abstracts Service (CAS) has assigned the registry number 2407-94-5 to Cyclohexanol, 1,1'-dioxybis-. haz-map.com This unique identifier is used globally to provide a definitive reference for this chemical substance in databases and literature.
Significance within Peroxide Chemistry and Related Fields
Cyclohexanol, 1,1'-dioxybis-, as a member of the ketone peroxide family, holds significance primarily as a free radical initiator. suzehg.com Its decomposition generates radicals that can initiate polymerization reactions. The parent molecule, cyclohexanol, is a crucial feedstock in the polymer industry, particularly as a precursor to nylons. wikipedia.orgchemicalbook.com It is produced on a large scale through the oxidation of cyclohexane (B81311), a process that can also yield cyclohexanone (B45756). wikipedia.orggoogle.com The reactions of cyclohexanol, such as its oxidation to cyclohexanone and dehydration to cyclohexene, are fundamental transformations in organic synthesis. wikipedia.orgumass.eduuwimona.edu.jm
The study of such peroxides contributes to the broader understanding of reaction mechanisms involving free radicals and the kinetics of peroxide decomposition. acs.org The thermal stability and decomposition characteristics of compounds like Cyclohexanol, 1,1'-dioxybis- are of interest in the development of safer and more efficient polymerization processes. acs.org
Compound Data
| Compound Name |
| Cyclohexanol, 1,1'-dioxybis- |
| 1-(1-hydroxycyclohexyl)peroxycyclohexan-1-ol |
| Bis(1-hydroxycyclohexyl) peroxide |
| 1,1'-Dihydroxydicyclohexyl peroxide |
| Hydrogen peroxide |
| Barium peroxide |
| Cyclohexanol |
| Cyclohexanone |
| Cyclohexene |
Interactive Data Table: Properties of Cyclohexanol, 1,1'-dioxybis-
| Property | Value | Source |
| CAS Number | 2407-94-5 | haz-map.com |
| Molecular Formula | C₁₂H₂₂O₄ | uni.luhaz-map.com |
| IUPAC Name | 1-(1-hydroxycyclohexyl)peroxycyclohexan-1-ol | uni.lu |
| Synonyms | Bis(1-hydroxycyclohexyl) peroxide, 1,1'-Dihydroxydicyclohexyl peroxide | haz-map.com |
| Physical State | Solid, crystals | chemikalieninfo.de |
| Color | White | chemikalieninfo.de |
| Melting Point | 69.00 °C | chemikalieninfo.de |
Structure
2D Structure
3D Structure
Properties
CAS No. |
2407-94-5 |
|---|---|
Molecular Formula |
C12H22O4 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
1-(1-hydroxycyclohexyl)peroxycyclohexan-1-ol |
InChI |
InChI=1S/C12H22O4/c13-11(7-3-1-4-8-11)15-16-12(14)9-5-2-6-10-12/h13-14H,1-10H2 |
InChI Key |
ZPOUDMYDJJMHOO-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(O)OOC2(CCCCC2)O |
Canonical SMILES |
C1CCC(CC1)(O)OOC2(CCCCC2)O |
Other CAS No. |
2407-94-5 |
Pictograms |
Explosive; Corrosive; Irritant |
Origin of Product |
United States |
Synthetic Methodologies for Cyclohexanol, 1,1 Dioxybis
Precursor-Based Synthetic Approaches
The formation of Cyclohexanol (B46403), 1,1'-dioxybis- predominantly involves the reaction of a cyclohexanone (B45756) precursor with an oxidizing agent. The most common and direct pathway utilizes hydrogen peroxide.
The reaction between cyclohexanone and hydrogen peroxide is a well-established method for the synthesis of cyclohexanone-derived peroxides, including Cyclohexanol, 1,1'-dioxybis-. wikipedia.org The reaction proceeds through the nucleophilic addition of hydrogen peroxide to the carbonyl group of cyclohexanone. In the absence of a strong acid catalyst, the reaction primarily yields 1,1'-dihydroxydicyclohexyl peroxide (Cyclohexanol, 1,1'-dioxybis-). researchgate.net
The stoichiometry of the reactants plays a crucial role in the product distribution. The molar ratio of cyclohexanone to hydrogen peroxide is a key parameter that is optimized to maximize the yield of the desired peroxide. google.com
Currently, there is limited direct evidence in widely available scientific literature for the synthesis of Cyclohexanol, 1,1'-dioxybis- using cyclohexanol derivatives and peracids as the primary pathway. The oxidation of cyclohexanone with peracids, a Baeyer-Villiger oxidation, typically leads to the formation of ε-caprolactone and its oligomers, rather than the target peroxide compound. nih.gov
Reaction Conditions and Parameter Optimization
The efficiency and selectivity of the synthesis of Cyclohexanol, 1,1'-dioxybis- are highly dependent on the reaction conditions. Careful optimization of parameters such as the catalytic system, solvent, temperature, and reaction time is essential for achieving high yields and purity.
The presence of a catalyst can significantly influence the reaction between cyclohexanone and hydrogen peroxide. While Cyclohexanol, 1,1'-dioxybis- is formed in the absence of a strong acid, the introduction of acidic catalysts can lead to different peroxide products. researchgate.net For instance, in the presence of trace amounts of mineral acids, the reaction can yield 1-hydroxy-1'-hydroperoxydicyclohexyl peroxide as the main product. researchgate.net
Heterogeneous catalysts are also employed to facilitate the synthesis. A notable example is the use of a titanium-silicon molecular sieve. This catalyst has been shown to be effective in promoting the reaction between cyclohexanone and hydrogen peroxide under mild conditions to produce cyclohexanone peroxide with high selectivity. google.com
The following table summarizes the effect of a titanium-silicon molecular sieve catalyst on the synthesis of cyclohexanone peroxide, which encompasses Cyclohexanol, 1,1'-dioxybis-.
| Catalyst | Cyclohexanone Conversion (%) | Cyclohexanone Peroxide Selectivity (%) | Reaction Conditions |
|---|---|---|---|
| Titanium-Silicon Molecular Sieve | 91.63 | 99.45 | 70 °C, 2 h, dropwise addition of H₂O₂ |
| Titanium-Silicon Molecular Sieve | 89.78 | 98.37 | 70 °C, 2 h, all reactants added at once |
The choice of solvent can have a significant impact on the reaction, influencing both the conversion of cyclohexanone and the selectivity towards the desired peroxide product. The reaction can be carried out in the absence of a solvent or by employing organic solvents such as tert-butanol (B103910) and cyclohexane (B81311). google.com
Research has shown that the use of cyclohexane as a solvent can lead to a higher conversion rate of cyclohexanone compared to performing the reaction in the presence of tert-butanol or without a solvent. google.com
Below is a data table illustrating the influence of different solvents on the synthesis of cyclohexanone peroxide using a titanium-silicon molecular sieve catalyst.
| Solvent | Cyclohexanone Conversion (%) | Cyclohexanone Peroxide Selectivity (%) | Reaction Conditions |
|---|---|---|---|
| None | 91.63 | 99.45 | 1.5 g catalyst, 70 °C, 2 h |
| tert-Butanol | 89.55 | 99.30 | 2.07 g catalyst, 70 °C, 2 h |
| Cyclohexane | 98.94 | 99.53 | 3.16 g catalyst, 70 °C, 2 h |
Temperature and reaction time are critical parameters that must be carefully controlled to ensure optimal product yield and selectivity. The synthesis of cyclohexanone peroxide using a titanium-silicon molecular sieve catalyst is typically carried out at a temperature of around 70 °C for a duration of 2 hours. google.com These conditions are considered mild and allow for a controlled reaction process. google.com
The reaction time is optimized to allow for maximum conversion of the starting materials while minimizing the potential for the formation of byproducts or the decomposition of the desired peroxide product.
Advanced Synthetic Techniques and Green Chemistry Considerations
Integration of Sustainable Methodologies (e.g., Flow Chemistry, Microwave Assistance)
Sustainable synthetic methods are being increasingly integrated into the production of organic compounds, including peroxides. rsc.org These techniques offer significant advantages in terms of reaction control, safety, and efficiency. researchgate.net
Flow Chemistry:
Continuous flow chemistry has emerged as a powerful tool for chemical synthesis, offering enhanced safety and efficiency, particularly for reactions that are highly exothermic or involve hazardous materials. bohrium.comeuropa.eu In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. europa.eu This high surface-area-to-volume ratio in flow reactors facilitates rapid heat dissipation, mitigating the risk of thermal runaways, which is a critical consideration for peroxide synthesis. europa.euresearchgate.net The ability to scale up production by extending the operation time rather than increasing the reactor volume is another key advantage. bohrium.com While specific applications to dicyclohexyl peroxide are not detailed, the synthesis of other organic peroxides, such as di-tert-butyl peroxide, has been successfully demonstrated in continuous-flow microreaction systems, achieving high conversion and yield in a significantly shorter time compared to batch processes. researchgate.net
Microwave Assistance:
Microwave-assisted synthesis is another green chemistry technique that can significantly accelerate chemical reactions. researchgate.netmdpi.com Microwave irradiation directly heats the reaction mixture, leading to rapid and uniform temperature increases. researchgate.netanton-paar.com This can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity. anton-paar.comyoutube.com The use of sealed vessels in microwave reactors allows for superheating of solvents above their atmospheric boiling points, further accelerating reaction rates. anton-paar.com This technology is widely applied in the synthesis of various organic compounds and N-heterocycles, demonstrating its versatility and potential for more sustainable chemical production. figshare.comrsc.org
Table 1: Comparison of Sustainable Synthetic Methodologies
| Feature | Flow Chemistry | Microwave-Assisted Synthesis |
| Principle | Continuous pumping of reagents through a reactor. europa.eu | Direct heating of the reaction mixture with microwaves. anton-paar.com |
| Key Advantages | Enhanced safety, precise control, efficient heat transfer, easy scalability. bohrium.comeuropa.eu | Rapid reaction rates, reduced reaction times, increased yields, uniform heating. researchgate.netanton-paar.com |
| Safety | High surface-to-volume ratio minimizes risk of thermal runaways. europa.euresearchgate.net | Can be conducted in sealed vessels for controlled pressure and temperature. anton-paar.com |
| Scalability | Achieved by extending reaction time rather than increasing reactor size. bohrium.com | Can be adapted for larger scale production with appropriate equipment. |
| Applicability | Well-suited for highly exothermic or hazardous reactions. europa.eu | Widely used for a variety of organic syntheses. figshare.comrsc.org |
Challenges in Synthetic Scalability and Purification
While advanced synthetic methods offer significant promise, challenges remain in the scalability of dicyclohexyl peroxide production and the consistent achievement of high purity.
Methodological Development for High Purity Isolation
The isolation of high-purity peroxides from reaction mixtures presents a significant challenge. Impurities can affect the stability and reactivity of the final product. Traditional purification methods may not always be sufficient to achieve the desired level of purity.
Several advanced techniques are being explored for the purification of organic compounds, which could be applicable to dicyclohexyl peroxide. Chromatographic methods, for instance, are powerful tools for separating complex mixtures. researchgate.net Techniques like thin-layer chromatography (TLC) and column chromatography have been successfully used to isolate and purify other peroxides. researchgate.netmdpi.com
For industrial-scale purification, methods like crystallization are often employed. A patented method for purifying dicumyl peroxide involves emulsifying the melted reaction mixture with a surfactant solution and then cooling it to induce the crystallization of fine, high-purity peroxide crystals. google.com Another approach that has been developed for other compounds is the combination of techniques such as density gradient ultracentrifugation followed by bind-elute chromatography to achieve high purity, although this is more common in biological separations. nih.gov The development of robust and scalable purification protocols is crucial for ensuring the quality and safety of the final dicyclohexyl peroxide product.
Chemical Reactivity and Mechanistic Studies of Cyclohexanol, 1,1 Dioxybis
Fundamental Decomposition Pathways
The decomposition of organic peroxides can be initiated by heat (thermolysis) or light (photolysis). The primary step in these processes is the cleavage of the oxygen-oxygen bond, which is the most labile bond in the molecule.
O-O Bond Cleavage Mechanisms
The decomposition of Cyclohexanol (B46403), 1,1'-dioxybis- is initiated by the homolytic cleavage of the O-O bond. This process results in the formation of two 1-hydroxycyclohexyloxy radicals. The energy required for this bond scission is relatively low compared to other covalent bonds, which accounts for the compound's utility as a radical initiator at moderate temperatures.
Thermolysis: When heated, the molecule gains sufficient vibrational energy to overcome the dissociation energy of the O-O bond. The rate of thermal decomposition is highly dependent on temperature and the solvent environment.
Photolysis: Irradiation with ultraviolet (UV) light can also provide the necessary energy to induce homolytic cleavage of the peroxide bond, generating the same radical intermediates as thermolysis.
A general representation of the initial O-O bond cleavage is as follows:
(C₆H₁₀OH)₂O₂ → 2 •O-C₆H₁₀OH
Formation and Reactivity of Radical Intermediates
The primary radical can undergo further fragmentation, particularly β-scission, which involves the cleavage of a carbon-carbon bond adjacent to the radical center. In the case of the 1-hydroxycyclohexyloxy radical, this can lead to the opening of the cyclohexane (B81311) ring and the formation of a more stable radical species and a ketone.
Another significant reaction pathway for the 1-hydroxycyclohexyloxy radical is hydrogen abstraction from a suitable donor molecule, a process that will be discussed in more detail in section 3.2.2. The reactivity of these radical intermediates is central to the role of Cyclohexanol, 1,1'-dioxybis- as a radical initiator.
Free Radical Reactions Initiated by Cyclohexanol, 1,1'-dioxybis-
The radicals generated from the decomposition of Cyclohexanol, 1,1'-dioxybis- can initiate a variety of free-radical reactions. These reactions are fundamental to its application in processes like polymerization and organic synthesis.
Addition Reactions to Unsaturated Substrates
The 1-hydroxycyclohexyloxy radicals, or other radicals derived from their subsequent reactions, can add to unsaturated substrates such as alkenes and alkynes. This is a key step in free-radical polymerization. For instance, in the polymerization of styrene, the initiator-derived radical adds to the double bond of the styrene monomer, creating a new carbon-centered radical which can then propagate the polymer chain.
The general mechanism for radical addition to an alkene is as follows:
R• + CH₂=CHR' → R-CH₂-C•HR'
This new radical can then add to another monomer molecule, continuing the chain reaction. The efficiency of Cyclohexanol, 1,1'-dioxybis- as a polymerization initiator would depend on the rate of radical generation and the efficiency of these addition reactions.
Hydrogen Abstraction Processes
The highly reactive oxygen-centered radicals produced from the decomposition of Cyclohexanol, 1,1'-dioxybis- can readily abstract a hydrogen atom from a suitable donor molecule (H-R'). This process generates a new radical (R'•) and a stable molecule (the alcohol corresponding to the initial radical).
•O-C₆H₁₀OH + H-R' → HO-C₆H₁₀OH + R'•
This hydrogen abstraction process is a common pathway for radical reactivity and is a key step in many radical-mediated transformations. The propensity for hydrogen abstraction depends on the bond dissociation energy of the H-R' bond and the stability of the resulting radical R'•.
Rearrangement Reactions and Transformations
While free-radical reactions are the dominant pathways for the reactivity of Cyclohexanol, 1,1'-dioxybis-, the possibility of rearrangement reactions, particularly under acidic conditions, should be considered. Peroxides and hydroperoxides can undergo acid-catalyzed rearrangements, such as the Hock rearrangement.
However, for a symmetrical peroxide like Cyclohexanol, 1,1'-dioxybis-, a classic Hock-type rearrangement is less straightforward. Acid-catalyzed decomposition could potentially lead to the formation of cyclohexanone (B45756) and other products through ionic intermediates rather than the radical pathways described above. It has been noted that upon treatment with acid, 1,1'-Dihydroxydicyclohexyl peroxide can convert to the cyclic diperoxide, bis(cyclohexylidene peroxide).
Examination of Conventional Rearrangements
While specific, extensively documented conventional rearrangements directly involving Cyclohexanol, 1,1'-dioxybis- are not widely reported in readily available literature, its structural features suggest potential for acid-catalyzed rearrangements. For instance, treatment with acid can lead to the formation of a cyclic diperoxide, bis(cyclohexylidene peroxide) wikipedia.org. This transformation involves the elimination of water and subsequent intramolecular cyclization, highlighting the reactivity of the hydroxyl groups in concert with the peroxide functionality.
O-O Bond Cleavage-Induced Transformations
The cleavage of the O-O bond is a central theme in the chemistry of peroxides, and Cyclohexanol, 1,1'-dioxybis- is no exception. This cleavage can be initiated thermally or photochemically, leading to the formation of highly reactive free radicals. The thermal decomposition of related organic peroxides is a well-studied phenomenon, often resulting in complex product mixtures arising from subsequent radical reactions. For Cyclohexanol, 1,1'-dioxybis-, homolytic cleavage of the O-O bond would generate two 1-hydroxycyclohexyloxyl radicals. These radicals can undergo further reactions such as hydrogen abstraction or fragmentation.
Table 1: Potential Products from O-O Bond Cleavage of Cyclohexanol, 1,1'-dioxybis-
| Precursor Radical | Subsequent Reaction | Potential Product(s) |
| 1-hydroxycyclohexyloxyl radical | β-scission | Cyclohexanone and other ring-opened products |
| 1-hydroxycyclohexyloxyl radical | Hydrogen abstraction | Cyclohexanol |
This table presents hypothetical reaction pathways based on established principles of peroxide chemistry.
Specific Named Rearrangements (e.g., Baeyer−Villiger, Criegee, Hock)
Direct participation of Cyclohexanol, 1,1'-dioxybis- as a substrate in classic named rearrangements such as the Baeyer-Villiger, Criegee, or Hock rearrangements is not prominently featured in the chemical literature. These reactions typically involve peroxy acids or hydroperoxides reacting with carbonyl compounds or alkenes. However, the formation of Cyclohexanol, 1,1'-dioxybis- itself is a key step in the synthesis of certain peroxide-based oxidizing agents that can be used in such transformations.
Oxidative Transformations Mediated by Cyclohexanol, 1,1'-dioxybis-
As a peroxide, Cyclohexanol, 1,1'-dioxybis- possesses inherent oxidizing properties, classifying it as a strong oxidizing agent.
Role as an Oxidant in Organic Conversions
The utility of Cyclohexanol, 1,1'-dioxybis- as an oxidant in organic synthesis is an area of potential application. Its ability to act as a source of oxygen atoms makes it a candidate for various oxidation reactions. For example, it can serve as a catalyst for radical-initiated vulcanization, a process that involves the cross-linking of polymer chains, where the peroxide initiates the formation of the necessary radicals wikipedia.org.
Catalyst-Assisted Oxidations
The decomposition of Cyclohexanol, 1,1'-dioxybis- can be catalyzed by transition metal ions, leading to the generation of reactive oxygen species that can participate in a variety of oxidative transformations. While specific, detailed studies on catalyst-assisted oxidations employing this particular peroxide are scarce in the literature, the general principles of peroxide activation by metal catalysts are well-established. Such systems are known to be effective for the oxidation of a wide range of organic substrates.
Advanced Characterization and Spectroscopic Analysis
Structural Elucidation Techniques
Structural elucidation is fundamental to verifying the identity and purity of Cyclohexanol (B46403), 1,1'-dioxybis-. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and vibrational spectroscopy provide complementary information to build a complete structural picture.
NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. For Cyclohexanol, 1,1'-dioxybis-, both ¹H and ¹³C NMR would provide critical data for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The hydroxyl (-OH) protons would likely appear as a broad singlet, with a chemical shift that can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding. In some organic hydroperoxides, these signals have been observed significantly downfield. nih.gov The protons of the two cyclohexyl rings would produce a series of complex multiplets in the aliphatic region (typically δ 1.0-2.0 ppm), arising from the extensive spin-spin coupling between adjacent non-equivalent methylene (B1212753) protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would simplify the structural analysis by showing a distinct signal for each unique carbon atom. The most downfield signal would correspond to the quaternary carbons bonded to two oxygen atoms (C-O-O-C), due to the strong deshielding effect of the electronegative oxygens. The other cyclohexyl carbons would appear at higher field strengths, with their exact chemical shifts determined by their position relative to the peroxide linkage.
Table 4.1: Predicted NMR Data for Cyclohexanol, 1,1'-dioxybis-
| Nucleus | Predicted Chemical Shift (δ) Range | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | Variable (broad) | Singlet | -OH |
| ¹H | ~1.0 - 2.0 ppm | Multiplets | Cyclohexyl -CH₂- |
| ¹³C | ~90 - 110 ppm | Singlet | C-OOH |
| ¹³C | ~20 - 40 ppm | Singlets | Cyclohexyl -CH₂- |
Note: This table contains predicted data based on the analysis of similar structures; actual experimental values may vary.
Mass spectrometry (MS) provides information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns. The chemical formula for Cyclohexanol, 1,1'-dioxybis- is C₁₂H₂₂O₄, corresponding to a molecular weight of approximately 230.30 g/mol . wikipedia.org
Under electron ionization (EI), the molecule is expected to undergo fragmentation. The O-O bond is relatively weak (bond dissociation energy of 190–210 kJ/mol) and is a likely site for initial cleavage, leading to the formation of radical fragments. wikipedia.org Other characteristic fragmentation pathways for peroxides can include the loss of water (H₂O) from the molecular ion. For organic hydroperoxides analyzed via atmospheric pressure chemical ionization (APCI), a characteristic neutral loss corresponding to H₂O₂ has been observed from ammonium (B1175870) adducts. copernicus.org
Expected key fragmentation patterns for Cyclohexanol, 1,1'-dioxybis- would include:
Homolytic cleavage of the O-O bond.
Loss of a water molecule from the hydroxyl groups.
Fragmentation of the cyclohexyl rings , leading to a series of smaller aliphatic ions.
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
FTIR Spectroscopy: The FTIR spectrum of Cyclohexanol, 1,1'-dioxybis- is expected to be dominated by several key absorptions:
A strong, broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl groups, broadened by intermolecular hydrogen bonding.
Multiple sharp bands between 2850 and 3000 cm⁻¹ due to the symmetric and asymmetric C-H stretching of the methylene groups in the cyclohexyl rings.
A band or bands in the 1000-1200 cm⁻¹ region associated with C-O stretching vibrations.
The peroxide O-O stretching vibration is typically weak in the infrared spectrum and can be difficult to identify, but for some peroxides, it has been observed in the 800-900 cm⁻¹ region. nih.govnist.gov Other studies on organic peroxides have assigned C-O-O group vibrations to bands in the 1150-1270 cm⁻¹ range. ums.edu.my
Raman Spectroscopy: Raman spectroscopy provides complementary information. The O-O stretch, which is often weak in the IR spectrum, can sometimes be observed more clearly in the Raman spectrum. The C-C and C-H vibrations of the cyclohexyl rings would also give rise to strong signals.
Table 4.2: Characteristic Vibrational Frequencies for Cyclohexanol, 1,1'-dioxybis-
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| O-H Stretch | 3200 - 3600 | FTIR |
| C-H Stretch (aliphatic) | 2850 - 3000 | FTIR, Raman |
| C-O Stretch | 1000 - 1200 | FTIR |
Electronic Structure and Bonding Analysis
Probing the electronic structure provides deeper insight into the bonding and chemical state of the atoms within Cyclohexanol, 1,1'-dioxybis-. Techniques like X-ray absorption and photoelectron spectroscopy are particularly suited for this purpose.
X-ray Absorption Fine Structure (XAFS) is a technique that can provide detailed information about the local atomic environment of a specific element. researchgate.net By tuning the X-ray energy to a core-level absorption edge of an atom (like carbon or oxygen), one can obtain a spectrum that contains information about the coordination number, distances, and types of neighboring atoms.
For Cyclohexanol, 1,1'-dioxybis-, XAFS could be employed to:
Probe the Oxygen K-edge: This would provide information on the local environment of the oxygen atoms, potentially distinguishing between the hydroxyl and peroxide oxygen atoms. The Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum could be analyzed to determine the precise O-O and C-O bond lengths.
Probe the Carbon K-edge: This would yield information about the carbon skeleton, including C-C and C-O bond distances within the cyclohexyl rings.
This technique is particularly valuable for materials that are not crystalline, making it suitable for analyzing the local structure of this compound in various states. nist.gov
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical (oxidation) states of those elements within the top few nanometers of a material's surface. aps.org
An XPS analysis of Cyclohexanol, 1,1'-dioxybis- would provide:
Elemental Composition: Survey scans would show peaks corresponding to the core levels of carbon (C 1s) and oxygen (O 1s), confirming the elemental makeup of the compound.
Chemical State Information: High-resolution scans of the O 1s region would be of particular interest. Since the molecule contains two distinct types of oxygen atoms—those in the hydroxyl groups (C-O-H) and those in the peroxide bridge (C-O-O-C)—it is expected that these would have slightly different core-level binding energies. The oxygen atoms in the peroxide group, being in a -1 oxidation state, would likely exhibit a different binding energy compared to the hydroxyl oxygen atoms (in a -2 oxidation state). Studies on metal peroxides have shown that the O 1s peak for the peroxide ion ((O₂)²) has a distinct binding energy. rsc.orgresearchgate.net This differentiation would provide direct evidence for the presence of the peroxide linkage. The C 1s signal could also be resolved into components representing the carbons bonded to oxygen versus those bonded only to other carbons and hydrogens.
Table 4.3: Mentioned Compounds
| Compound Name |
|---|
| Cyclohexanol, 1,1'-dioxybis- |
| 1,1'-dihydroxydicyclohexyl peroxide |
| Cyclohexanol |
| Hydrogen peroxide |
| tert-Butyl hydroperoxide |
Microscopic and Imaging Techniques
Advanced microscopic and imaging techniques are indispensable for characterizing the morphology and surface properties of solid chemical compounds like Cyclohexanol, 1,1'-dioxybis-. These methods provide high-resolution visual information that is crucial for understanding the material's physical structure, which can influence its stability, reactivity, and handling characteristics.
Electron Microscopy (e.g., SEM, TEM) for Morphological Studies
Scanning Electron Microscopy (SEM) would be employed to examine the surface topography and morphology of solid Cyclohexanol, 1,1'-dioxybis-. SEM provides high-resolution images of the sample's surface, revealing details about particle size, shape, and aggregation. researchgate.netmdpi.com For instance, SEM analysis could determine if the compound exists as crystalline structures, amorphous particles, or agglomerates. In a hypothetical study, one might observe the features presented in the table below.
Interactive Data Table: Hypothetical SEM Observations for Cyclohexanol, 1,1'-dioxybis-
| Parameter | Observation | Potential Implication |
| Particle Shape | Irregular, blocky crystals | May indicate a specific crystallization process. |
| Size Distribution | 10-50 µm | Affects handling and dissolution properties. |
| Surface Texture | Smooth facets with some fractures | Could relate to the material's brittleness. |
| Agglomeration | Minor agglomeration of primary particles | Influences bulk density and flowability. |
Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the investigation of the internal structure of the material. mdpi.com For a crystalline substance like Cyclohexanol, 1,1'-dioxybis-, TEM could be used to examine crystal lattice structures and identify any defects or dislocations. High-resolution TEM (HR-TEM) can even visualize the arrangement of atoms within the crystal. acs.org
Atomic Force Microscopy (AFM) for Surface Analysis
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface. azooptics.comnanoscientific.org It is particularly useful for characterizing surface roughness and identifying different phases on the surface of a material. covalentmetrology.com While no specific AFM studies on Cyclohexanol, 1,1'-dioxybis- were found, the application of AFM would be expected to yield valuable information about its surface characteristics at the nanoscale.
AFM can be operated in various modes to measure not only topography but also properties like adhesion and elasticity. nanoscientific.org For a solid organic peroxide, AFM could be used to assess the surface roughness, which can be a critical parameter influencing its sensitivity to friction and electrostatic discharge.
Interactive Data Table: Potential AFM Surface Analysis Data for Cyclohexanol, 1,1'-dioxybis-
| Parameter | Measurement | Significance |
| Average Roughness (Ra) | 5 - 20 nm | A higher value might indicate a more reactive surface. |
| Root Mean Square Roughness (Rq) | 8 - 25 nm | Provides a statistical measure of surface variations. |
| Surface Skewness | Near zero | Suggests a symmetrical distribution of surface features. |
| Surface Kurtosis | > 3 | Could indicate a surface with sharp peaks. |
Thermal Decomposition Profiling (Academic Context, not hazard assessment)
The thermal stability and decomposition behavior of organic peroxides are of fundamental academic interest. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in elucidating the thermal properties of these compounds.
Thermogravimetric Analysis (TGA) for Decomposition Temperatures and Stages
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. tainstruments.com This technique is used to determine the thermal stability and to identify the temperature ranges where decomposition occurs. A typical TGA experiment would involve heating a small sample of Cyclohexanol, 1,1'-dioxybis- at a constant rate and monitoring its mass loss over time.
While specific TGA data for Cyclohexanol, 1,1'-dioxybis- is not available, a hypothetical TGA profile can be described. The analysis would likely show a multi-stage decomposition process, characteristic of many organic peroxides. The initial mass loss might correspond to the cleavage of the weak oxygen-oxygen bond, followed by the breakdown of the cyclohexanol rings at higher temperatures.
Interactive Data Table: Illustrative TGA Data for an Organic Peroxide
| Parameter | Value | Description |
| Onset Decomposition Temperature (T_onset) | ~110 °C | The temperature at which significant mass loss begins. |
| First Decomposition Stage | 110 - 150 °C | Corresponds to the initial breakdown of the peroxide linkage. |
| Second Decomposition Stage | 150 - 250 °C | Likely involves the decomposition of the cyclohexyl rings. |
| Residual Mass at 300 °C | < 5% | Indicates nearly complete decomposition into volatile products. |
Differential Scanning Calorimetry (DSC) for Reaction Enthalpies
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. aidic.itiitk.ac.in It is used to determine the temperatures of thermal transitions and to quantify the enthalpy changes associated with these processes. For an organic peroxide, DSC is particularly useful for studying its exothermic decomposition.
A DSC thermogram of Cyclohexanol, 1,1'-dioxybis- would be expected to show a sharp exothermic peak corresponding to its decomposition. The onset temperature of this exotherm provides an indication of the compound's thermal stability, while the area under the peak is proportional to the heat of decomposition (reaction enthalpy). nih.gov Studies on similar organic peroxides, such as benzoyl peroxide, have shown decomposition onset temperatures around 103-108°C with significant exothermic effects. aidic.it
Interactive Data Table: Representative DSC Data for an Organic Peroxide
| Parameter | Value | Significance |
| Onset of Exotherm (T_onset) | ~105 °C | Indicates the start of the decomposition reaction. |
| Peak Exotherm Temperature (T_peak) | ~125 °C | The temperature at which the decomposition rate is maximal. |
| Heat of Decomposition (ΔH_d) | -1200 J/g | Quantifies the energy released during decomposition. |
| Endothermic Event (Melting) | Not observed before decomposition | Suggests the compound decomposes before it melts. |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in dissecting the molecular properties of peroxides. For complex structures like Cyclohexanol (B46403), 1,1'-dioxybis-, these methods offer detailed insights into its electronic makeup, potential chemical transformations, and spectroscopic signatures. Due to the structural similarity, computational studies on the closely related 7,8,15,16-tetraoxadispiro[5.2.5.2]hexadecane (often called dicyclohexanone diperoxide) provide valuable and transferable insights.
Electronic Structure Determination (e.g., DFT methods)
Density Functional Theory (DFT) is a widely used method to investigate the electronic structure of molecules. Calculations on peroxide-based compounds reveal that the highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO) are typically localized on the peroxide functional groups. This localization is critical as the HOMO-LUMO gap is a key indicator of a molecule's kinetic stability and reactivity.
| Property | Typical Finding for Cyclic Peroxides | Implication |
|---|---|---|
| HOMO Localization | Primarily on O-O bonds | Site of electron donation/oxidation |
| LUMO Localization | Primarily on O-O σ* orbitals | Site of electron acceptance/reduction |
| HOMO-LUMO Gap | Generally > 4 eV for stable peroxides | Correlates with kinetic stability |
Reaction Pathway Elucidation and Transition State Analysis
Theoretical calculations are essential for mapping the potential energy surfaces of chemical reactions, including the decomposition of peroxides. For 1,2,4,5-tetraoxane derivatives, computational studies using DFT methods have shown that thermal decomposition does not occur through a concerted mechanism where all bonds break simultaneously. dntb.gov.ua Instead, the reaction proceeds via a stepwise mechanism. dntb.gov.ua
Prediction of Spectroscopic Properties
Computational methods can accurately predict spectroscopic properties, which aids in the characterization of complex molecules. DFT calculations, specifically using the B3LYP functional with a cc-pVDZ basis set, have been successfully employed to calculate the harmonic vibrational frequencies for dicyclohexanone diperoxide, a structural analogue of the title compound. researchgate.netnih.gov
These calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. The theoretical results show that the vibrational modes associated with the peroxide bonds (O-O stretching) are often mixed with other vibrations within the molecule, leading to a complex and congested spectrum. researchgate.netnih.gov Key vibrational regions, such as the O-O stretch (typically around 900 cm⁻¹) and C-O stretches, can be assigned by comparing the calculated frequencies with experimental data. researchgate.net
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Raman (cm⁻¹) | Experimental IR (cm⁻¹) |
|---|---|---|---|
| Ring Deformation | 277 | 278 | - |
| Ring Deformation | 494 | 495 | 495 |
| Mixed C-C/C-O Stretch | 844 | 846 | 845 |
| Mixed O-O/C-O Stretch | 903 | 904 | 904 |
| CH₂ Wagging | 1266 | 1268 | 1268 |
| CH₂ Scissoring | 1445 | 1445 | 1445 |
Stereoelectronic Effects and Molecular Conformation
The stability and structure of Cyclohexanol, 1,1'-dioxybis- are not governed by sterics alone. Stereoelectronic effects, which involve the spatial arrangement of orbitals, play a decisive role in its conformation and surprising stability.
Investigation of Anomeric Effects on Peroxide Stability
The unusual stability of bis-peroxides like Cyclohexanol, 1,1'-dioxybis- can be attributed to a powerful stereoelectronic interaction known as the anomeric effect. This effect involves the donation of electron density from a lone pair (n) on an oxygen atom into an adjacent antibonding sigma orbital (σ*).
Conformational Analysis of the Cyclohexane (B81311) Ring Systems
Structural studies, including X-ray crystallography and molecular modeling of closely related dispiro-1,2,4,5-tetraoxanes, consistently show that the cyclohexane rings adopt a stable chair conformation. nih.gov This arrangement minimizes both angle strain and torsional strain within the six-membered rings.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations serve as a computational microscope, providing insights into the dynamic behavior of molecules over time. youtube.comyoutube.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can generate representative conformations and elucidate the complex interplay of forces that govern molecular interactions and structural changes. youtube.comyoutube.com For a molecule like Cyclohexanol, 1,1'-dioxybis-, MD simulations are instrumental in exploring its conformational landscape, aggregation tendencies, and the influence of surrounding solvent molecules on its behavior.
Understanding Intermolecular Interactions and Aggregation Behavior
The self-aggregation of molecules in solution is a phenomenon driven by a delicate balance of intermolecular forces. MD simulations can unravel these interactions at an atomic level. For Cyclohexanol, 1,1'-dioxybis-, the primary intermolecular interactions would include London dispersion forces originating from the nonpolar cyclohexyl rings and dipole-dipole interactions associated with the polar peroxide bridge. brainly.com
Simulations can model how these interactions lead to the formation of dimers and larger aggregates in various media. mdpi.com The bulky cyclohexyl groups may sterically influence the preferred orientation of molecules within an aggregate, while the peroxide linkage could participate in specific interactions. Studies on similar systems, such as polymeric surfactants, have shown that simulation methods can directly visualize the process of aggregate formation and conformational changes, which are often not directly observable in macroscopic experiments. pku.edu.cn The tendency for aggregation is expected to increase with higher concentrations of the compound in a given phase. mdpi.com The primary driving forces for the aggregation of related cyclic molecules can include π–π interactions and hydrogen bonding, though for Cyclohexanol, 1,1'-dioxybis-, hydrophobic interactions between the cyclohexyl rings would be the dominant factor in aqueous environments. brainly.commdpi.com
| Simulation Parameter | Typical Value/Condition | Purpose in Aggregation Studies |
| System Composition | Multiple Cyclohexanol, 1,1'-dioxybis- molecules in a solvent box (e.g., water, n-octanol) | To observe concentration-dependent aggregation. mdpi.com |
| Force Field | e.g., GROMOS, AMBER, CHARMM | To accurately describe the inter- and intramolecular forces. youtube.com |
| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | To allow sufficient time for diffusive motion and aggregate formation. nih.gov |
| Analysis Metrics | Radial Distribution Function (RDF), Cluster Analysis, Radius of Gyration | To quantify the extent of aggregation and the structure of aggregates. |
Solvent Effects on Reactivity and Structure
The choice of solvent can profoundly impact the reactivity and structural stability of peroxides. sigmaaldrich.comyale.edu MD simulations incorporating explicit solvent molecules are crucial for understanding these effects. The solvent can influence the conformational equilibrium of the cyclohexyl rings (e.g., chair-boat interconversion) and the rotational freedom around the O-O bond.
The nature of the solvent plays a critical role. nacatsoc.org
Protic Solvents (e.g., alcohols): These solvents can form hydrogen bonds with the oxygen atoms of the peroxide group. nih.govrsc.org These interactions can polarize the O-O bond, potentially lowering the energy barrier for its cleavage and thus increasing reactivity. MD simulations can quantify the number and lifetime of these hydrogen bonds. nih.gov
Aprotic Solvents (e.g., acetonitrile, n-hexane): In these solvents, hydrogen bonding is absent. nacatsoc.org The reactivity would be governed more by the solvent's dielectric constant and its ability to stabilize reaction intermediates or transition states. rsc.org
Simulations can compute the solvation free energy, which provides a measure of how favorably the molecule interacts with the solvent. By comparing these values across different solvents, one can predict the partitioning behavior and relative stability of Cyclohexanol, 1,1'-dioxybis-. Theoretical calculations on similar systems have shown that hydrogen bonds between a reactant and a protic solvent can significantly influence reaction pathways and selectivity. nih.gov
Machine Learning and AI in Peroxide Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes from large datasets. rjptonline.orggpai.app In the field of peroxide chemistry, these computational tools offer a path to accelerate the discovery and optimization of synthetic routes and to better understand peroxide reactivity. nih.gov
Predictive Modeling of Reactivity and Synthetic Routes
ML models can be trained on extensive databases of known chemical reactions to learn the complex relationships between reactants, reagents, conditions, and the resulting products and yields. researchgate.net For peroxides, this approach can be used to predict their reactivity as oxidizing agents or polymerization initiators. nih.gov
Predicting Reactivity: An ML model can predict the activation energy or reaction rate for a peroxide-involved reaction. nih.gov The inputs to such a model would include descriptors of the peroxide molecule (e.g., electronic properties, steric parameters) and the substrate, as well as reaction conditions like temperature and solvent. researchgate.net By analyzing the model, researchers can identify the key molecular features that govern reactivity. nih.gov Various ML algorithms, such as Multilayer Perceptron (MLP), Random Forest (RF), and eXtreme Gradient Boosting (XGBoost), can be employed and their predictive performance assessed using statistical metrics. nih.gov
Predicting Synthetic Routes: AI-powered tools for computer-aided synthesis planning (CASP) can predict viable synthetic pathways for a target molecule. researchgate.net For a compound like Cyclohexanol, 1,1'-dioxybis-, a retrosynthesis model could suggest potential starting materials and the sequence of reactions needed to produce it. These tools leverage vast reaction databases and learned chemical rules to navigate the complex space of possible chemical transformations, ultimately suggesting efficient and novel synthetic strategies. researchgate.netnih.gov
| Model Input (Features) | ML/AI Model | Predicted Output (Target) | Application in Peroxide Research |
| Molecular descriptors (e.g., fingerprints, quantum chemical parameters), Solvent properties, Temperature | Regression Models (e.g., Random Forest, Neural Network) | Reaction Yield, Rate Constant (k), Activation Energy (Ea) | Optimizing reaction conditions for peroxide synthesis or application. researchgate.netnih.gov |
| Reactant & Reagent Structures | Transformer Models, Graph Neural Networks | Product Structure, Reaction Name | Predicting the outcome of novel peroxide reactions. nih.gov |
| Target Molecule Structure | Retrosynthesis Algorithms (e.g., Monte Carlo Tree Search, Reinforcement Learning) | Precursor molecules, Synthetic pathway | Discovering new, efficient routes to synthesize complex peroxides. researchgate.netquantumzeitgeist.com |
Applications in Chemical Synthesis and Materials Science
Role as a Polymerization Initiator
As a polymerization initiator, Cyclohexanol (B46403), 1,1'-dioxybis- plays a pivotal role in transforming liquid monomers into solid polymers. cymitquimica.com Organic peroxides are a common class of initiators because the oxygen-oxygen single bond is weak and can be readily broken by heat to form reactive radicals, providing a controllable way to start a polymerization reaction. nouryon.com The choice of initiator is crucial and depends on factors such as its solubility in the reaction medium and its decomposition temperature. rsc.org
Free radical polymerization is a chain reaction method used to produce a vast quantity of polymers from monomers, particularly those containing carbon-carbon double bonds. nih.govnih.gov The process initiated by Cyclohexanol, 1,1'-dioxybis- follows a well-established mechanism involving three key stages: initiation, propagation, and termination. nih.gov
Initiation: This first stage begins with the thermal decomposition of the initiator. When heated, the peroxide (O-O) bond in Cyclohexanol, 1,1'-dioxybis- undergoes homolytic cleavage to generate two highly reactive cyclohexyloxycarboxyl radicals (C₆H₁₁O-C(O)O•). This step is temperature-dependent. These primary radicals then react with a monomer molecule (M) by adding to its double bond, forming a new, larger radical species (initiator-monomer radical). This second step effectively transfers the radical center from the initiator fragment to a monomer unit, creating an active center from which the polymer chain will grow. nih.gov
Decomposition of Initiator: (C₆H₁₁OC(O)O)₂ → 2 C₆H₁₁OC(O)O•
Addition to Monomer: C₆H₁₁OC(O)O• + M → C₆H₁₁OC(O)O-M•
Propagation: During propagation, the newly formed monomer radical rapidly adds to successive monomer molecules. With each addition, the radical active center is regenerated at the end of the growing polymer chain, allowing for the rapid formation of long macromolecular chains. nih.gov
Chain Growth: C₆H₁₁OC(O)O-M• + n(M) → C₆H₁₁OC(O)O-(M)ₙ₊₁•
Termination: The polymerization process eventually ceases through termination reactions. This typically occurs when two growing radical chains combine (recombination) or when one radical abstracts a hydrogen atom from another (disproportionation), resulting in stable, non-reactive polymer chains. nih.gov
Cyclohexanol, 1,1'-dioxybis- functions as an effective curing agent for thermosetting resin systems, such as unsaturated polyesters and vinyl esters. Curing is a chemical process that involves the crosslinking of polymer chains to form a rigid, three-dimensional network structure. This process transforms the liquid resin into a hard, infusible solid.
Unsaturated Polyester (UP) Resins: These resins consist of a polyester polymer with carbon-carbon double bonds within its backbone, dissolved in a vinyl monomer like styrene. nsf.gov The curing process is a free-radical copolymerization reaction. nih.gov When Cyclohexanol, 1,1'-dioxybis- is added and the mixture is heated, it decomposes to generate free radicals. These radicals initiate the copolymerization of the styrene monomer with the unsaturated sites on the polyester chains, creating a densely crosslinked network. nsf.govrsc.org The activation temperature of the peroxide is a critical parameter; related peroxydicarbonates are used for hot curing processes at temperatures around 60°C and higher. slideshare.net
Vinyl Ester (VE) Resins: Vinyl ester resins possess terminal carbon-carbon double bonds, which are highly reactive. nih.gov Similar to UP resins, their curing is achieved through free-radical addition polymerization. nih.gov Peroxide initiators like Cyclohexanol, 1,1'-dioxybis- provide the necessary radicals to polymerize the resin, often in the presence of a reactive diluent such as styrene. icp.ac.rucmu.edu The selection of the initiator system is crucial for achieving a complete cure, which is essential for the final material to attain its optimal physical properties and corrosion resistance. nouryon.com
| Component | Function | Example Material | Role of Cyclohexanol, 1,1'-dioxybis- |
|---|---|---|---|
| Unsaturated Resin | Polymer backbone with reactive sites | Unsaturated Polyester, Vinyl Ester | Initiates crosslinking of the resin's reactive sites |
| Reactive Diluent | Reduces viscosity and copolymerizes with the resin | Styrene, α-Methylstyrene | Initiates polymerization of the diluent, incorporating it into the network |
| Initiator | Source of free radicals to start polymerization | Cyclohexanol, 1,1'-dioxybis- | N/A (This is the initiator itself) |
| Accelerator/Promoter (Optional) | Lowers the decomposition temperature of the peroxide | Cobalt Octoate, Dimethylaniline | Allows for curing at lower temperatures by accelerating radical formation |
Beyond curing thermosets, Cyclohexanol, 1,1'-dioxybis- can be used for the crosslinking of thermoplastic polymers, such as polyethylene, and various elastomers. This process, often called peroxide crosslinking, significantly enhances the material's properties, including its mechanical strength, thermal stability, and chemical resistance.
The mechanism for peroxide crosslinking involves the following steps:
Peroxide Decomposition: Upon heating, Cyclohexanol, 1,1'-dioxybis- decomposes into free radicals.
Hydrogen Abstraction: These highly reactive radicals abstract hydrogen atoms from the polymer chains, creating radical sites (macroradicals) on the polymer backbone.
Crosslink Formation: Two polymer macroradicals then combine to form a stable carbon-carbon covalent bond, creating a crosslink between the adjacent chains.
This formation of a three-dimensional network restricts the movement of polymer chains, which leads to notable improvements in material properties. For instance, crosslinked polyethylene (PEX) exhibits superior heat resistance and tensile strength compared to its non-crosslinked counterpart.
| Property | Effect of Crosslinking | Reason |
|---|---|---|
| Tensile Strength | Increases | The covalent network resists chain slippage under stress. |
| Thermal Stability / Heat Deformation Temp. | Increases | The network structure prevents the polymer from flowing at elevated temperatures. |
| Impact Strength | Increases | The crosslinked network can absorb and dissipate more energy before fracturing. |
| Crystallinity | Decreases | Crosslinks in the amorphous regions hinder the ability of polymer chains to organize into ordered crystalline structures. |
| Elongation at Break | Decreases | The restricted chain mobility reduces the extent to which the material can be stretched before breaking. |
Controlled Radical Polymerization (CRP), also known as Reversible-Deactivation Radical Polymerization (RDRP), encompasses techniques that allow for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures. The three main CRP methods are Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP).
While these methods rely on specific mediating agents (e.g., a copper complex in ATRP, a thiocarbonylthio compound in RAFT, or a nitroxide in NMP) to control the reaction, they still require a source of primary radicals to begin the polymerization process. nih.gov A conventional thermal initiator, such as an azo compound or an organic peroxide, is often used for this purpose.
In this context, Cyclohexanol, 1,1'-dioxybis- can function as a standard thermal initiator to generate the initial population of radicals.
In RAFT polymerization , the initiator produces radicals that react with a monomer to form a propagating chain. This chain then reacts with the RAFT agent to establish the equilibrium between active and dormant species that is central to the control mechanism. nih.gov
In certain variations of ATRP , such as ARGET (Activators ReGenerated by Electron Transfer) ATRP, a conventional radical initiator is used in small quantities to continuously reduce the concentration of the higher-oxidation-state deactivator, which allows for a significant reduction in the amount of metal catalyst required.
In NMP , a conventional initiator can be used in a bicomponent system to generate propagating radicals that are then trapped by a nitroxide to form the dormant alkoxyamine species.
Therefore, Cyclohexanol, 1,1'-dioxybis-, by virtue of its ability to reliably generate free radicals upon thermal decomposition, is suitable for use as the primary radical source in these advanced polymerization systems.
Advanced Material Development
The ability of Cyclohexanol, 1,1'-dioxybis- to initiate polymerization and induce crosslinking makes it a key enabler in the development of advanced materials, particularly composites and coatings.
Cyclohexanol, 1,1'-dioxybis- acts as a precursor in the sense that it initiates the chemical transformation of liquid resins into the solid polymer matrix that forms the basis of a composite material or a protective coating. Its role is fundamental to the creation of the final material structure.
Composites: In thermoset composites, materials like unsaturated polyester or vinyl ester resins are combined with reinforcing fibers (e.g., glass, carbon). The peroxide initiator is essential for curing the resin matrix around the fibers. nouryon.com This process creates a rigid, lightweight, and durable material with properties superior to those of the individual components. The efficiency of the cure, influenced by the initiator, dictates the final mechanical and thermal performance of the composite part.
Coatings: Polymeric coatings based on acrylic or polyester resins are used to provide protective and decorative surfaces. Cyclohexanol, 1,1'-dioxybis- can be used as a thermal initiator to cure these coatings, creating a hard, crosslinked film that is resistant to chemicals, abrasion, and environmental degradation. The development of advanced coatings with tailored properties, such as improved weatherability or specific surface characteristics, relies on precise control over the polymerization and crosslinking process, where the choice and concentration of the initiator are critical variables.
Functionalization of Polymer Chains
Cyclohexanol, 1,1'-dioxybis-, also known as 1,1'-dihydroxydicyclohexyl peroxide, serves as a valuable source of free radicals, which can initiate polymerization and grafting reactions, leading to the functionalization of polymer chains. The peroxide bond (O-O) in its structure is thermally labile and can cleave homolytically to generate highly reactive alkoxyl radicals. These radicals can then abstract hydrogen atoms from polymer backbones, creating active sites for the attachment of new monomers or functional groups.
One notable application of this compound is in the vulcanization of elastomers. It acts as a catalyst for radical-initiated vulcanization, a chemical process that converts natural rubber and other polymers into more durable materials by forming cross-links between individual polymer chains. The radicals generated from the decomposition of cyclohexanol, 1,1'-dioxybis- facilitate the formation of these cross-links, thereby enhancing the mechanical properties, such as elasticity and strength, of the final polymer product.
The effectiveness of cyclohexanol, 1,1'-dioxybis- in polymer functionalization is influenced by several factors, including temperature, concentration, and the nature of the polymer substrate. The decomposition rate of the peroxide, and thus the rate of radical generation, is temperature-dependent. Careful control of the reaction temperature is crucial to achieve the desired degree of functionalization without causing unwanted side reactions, such as polymer degradation.
Table 1: Decomposition Data for Cyclohexanol, 1,1'-dioxybis-
| Temperature (°C) | Half-life (t½) in Benzene (hours) |
| 60 | 18.5 |
| 80 | 1.7 |
| 100 | 0.2 |
Note: This data is representative of typical dialkyl peroxides and may vary for Cyclohexanol, 1,1'-dioxybis-.
Role in Specialized Organic Transformations
While direct and extensive research on the role of Cyclohexanol, 1,1'-dioxybis- in specialized organic transformations is limited in publicly available literature, its chemical structure as a geminal dihydroxy peroxide suggests potential applications in oxidative reactions based on the known reactivity of similar peroxide compounds.
Oxidative Coupling Reactions
Oxidative coupling reactions involve the formation of a new bond, typically a carbon-carbon or carbon-heteroatom bond, through an oxidative process. Peroxides are often employed as oxidants or radical initiators in these transformations. The radicals generated from the thermal or photochemical decomposition of cyclohexanol, 1,1'-dioxybis- could potentially initiate a cascade of reactions leading to the coupling of two substrate molecules.
For instance, in the context of C-H activation/functionalization, the alkoxyl radicals derived from the peroxide could abstract a hydrogen atom from a suitable substrate, generating a carbon-centered radical. This radical could then couple with another radical or undergo further oxidation and coupling to form the desired product. The presence of the hydroxyl groups in cyclohexanol, 1,1'-dioxybis- might also influence the reaction pathway, potentially through hydrogen bonding or by participating in the reaction mechanism.
Table 2: Potential Substrates for Oxidative Coupling Initiated by Cyclohexanol, 1,1'-dioxybis-
| Substrate Class | Potential Coupled Product |
| Alkanes | Dimerized alkanes |
| Arenes | Biaryls |
| Alcohols | Ketones, Aldehydes |
| Amines | Imines, Azo compounds |
Stereoselective Peroxidation Reactions
The field of stereoselective peroxidation, where a peroxide group is introduced into a molecule with control over the stereochemistry, is an area of active research. Geminal dihydroperoxides, a class of compounds to which cyclohexanol, 1,1'-dioxybis- is related, have been investigated for their potential in stereoselective oxygen-transfer reactions, such as the epoxidation of alkenes.
Further research into chiral derivatives of cyclohexanol, 1,1'-dioxybis- or its application in catalytic asymmetric peroxidation systems could unveil its potential in this sophisticated area of organic synthesis.
Future Research Directions
Development of Novel and Efficient Synthetic Routes
The traditional synthesis of cyclohexanone-derived peroxides involves the acid-catalyzed reaction of cyclohexanone (B45756) and hydrogen peroxide. wikipedia.org Future research is focused on developing more efficient, selective, and sustainable synthetic methodologies.
Key areas of investigation include:
Catalyst Development: A primary objective is the discovery of new catalysts that can improve reaction rates and selectivity while minimizing waste. Research into the use of novel Lewis acids, such as tin (IV) chloride (SnCl4), has shown promise in selectively synthesizing specific cyclic peroxides. researchgate.net Future work could explore a wider range of metal-based and organocatalysts to afford greater control over the reaction between cyclohexanone and hydrogen peroxide, potentially leading to higher yields of Cyclohexanol (B46403), 1,1'-dioxybis- under milder conditions.
Green Chemistry Approaches: Modern synthetic chemistry emphasizes the use of environmentally benign processes. hilarispublisher.comrsc.org Future synthetic routes for Cyclohexanol, 1,1'-dioxybis- will likely focus on replacing hazardous solvents with greener alternatives, reducing energy consumption, and improving atom economy. gcande.org This includes exploring solvent-free reaction conditions or the use of bio-based solvents. evotec.com
Alternative Peroxidation Methods: Investigation into alternative methods for peroxide ring formation, such as the Isayama–Mukaiyama peroxysilylation which uses molecular oxygen and triethylsilane catalyzed by cobalt(II) diketonates, could open new pathways. nih.gov Adapting such methods could provide more controlled and efficient routes to complex peroxide structures, including derivatives of Cyclohexanol, 1,1'-dioxybis-.
Elucidation of Complex Reaction Mechanisms
The utility of peroxides is intrinsically linked to their decomposition and subsequent reactions, which often proceed through complex radical mechanisms. A thorough understanding of these mechanisms is crucial for controlling reactivity and designing new applications.
Future research will likely focus on:
Radical Chain Pathways: The auto-oxidation of cyclohexane (B81311), a precursor to the starting materials for Cyclohexanol, 1,1'-dioxybis-, proceeds through a complex radical chain mechanism involving cyclohexyl hydroperoxide. researchgate.net Detailed kinetic and spectroscopic analyses are needed to unravel the specific decomposition pathways of Cyclohexanol, 1,1'-dioxybis-. This includes identifying the primary radical species formed upon thermolysis or photolysis and understanding their subsequent reactions, such as hydrogen abstraction and addition to other molecules. kuleuven.be
Influence of Catalysts: For catalyzed reactions, a key goal is to understand how the catalyst interacts with the peroxide. For instance, in zeolite-catalyzed reactions involving cyclohexanol, the formation of protonated alcohol dimers can hinder subsequent steps. Similar detailed mechanistic studies using advanced techniques like in-situ spectroscopy could reveal the role of catalysts in directing the decomposition of Cyclohexanol, 1,1'-dioxybis- towards specific products.
Solvent Effects: The solvent cage can play a significant role in the reactions of radicals formed from peroxide decomposition. kuleuven.be Future studies should systematically investigate how solvent properties (polarity, viscosity, hydrogen bonding ability) influence the reaction pathways and product distributions of Cyclohexanol, 1,1'-dioxybis- reactions.
Design of Structure-Reactivity Relationships for Targeted Applications
Understanding how molecular structure dictates chemical reactivity is fundamental to designing molecules for specific purposes. For Cyclohexanol, 1,1'-dioxybis-, this involves correlating modifications of its structure with its performance as, for example, a polymerization initiator or an oxidizing agent.
Key research directions include:
Systematic Structural Modification: Researchers can synthesize a library of derivatives by introducing substituents onto the cyclohexyl rings. By systematically varying the electronic and steric properties of these substituents, it will be possible to establish clear relationships between structure and reactivity (e.g., decomposition rate, initiation efficiency). nih.gov
Parabolic Reactivity-Potency Relationships: In other fields, a parabolic relationship between chemical reactivity and biological potency has been identified, where an optimal balance between stability and reactivity leads to maximum effect. nih.gov A similar approach could be applied to Cyclohexanol, 1,1'-dioxybis-, aiming to fine-tune its stability to ensure it remains intact until it reaches the desired temperature or chemical environment for its application, thereby maximizing its efficiency.
Application-Specific Design: By building a comprehensive understanding of structure-reactivity relationships, new peroxide derivatives can be designed for targeted applications. For example, a derivative with a lower decomposition temperature could be developed for low-temperature curing of polymers, while another with enhanced selectivity could be designed for specific oxidation reactions in fine chemical synthesis.
Advanced Characterization of Transient Species and Reaction Intermediates
The direct observation and characterization of short-lived reaction intermediates, such as radicals, are essential for validating proposed reaction mechanisms. The decomposition of peroxides generates highly reactive radical species that are challenging to detect.
Future research will benefit from the application of advanced analytical techniques:
Spectroscopic Detection: Techniques such as IR multiphoton excitation with UV laser-induced fluorescence detection have been successfully used to study the dissociation dynamics of the related compound, cyclohexyl hydroperoxide (CHHP). nih.govresearchgate.net These methods allow for the identification of dissociation products like the cyclohexoxy radical and OH radicals. Applying these state-of-the-art spectroscopic tools to Cyclohexanol, 1,1'-dioxybis- will provide direct evidence of the transient species formed during its decomposition.
In-Situ Monitoring: The use of in-situ monitoring techniques, such as high-temperature and high-pressure magic angle spinning nuclear magnetic resonance (MAS-NMR) spectroscopy, can provide real-time information about reaction pathways and intermediates in the condensed phase. This would be invaluable for studying the reactions of Cyclohexanol, 1,1'-dioxybis- under industrially relevant conditions.
Trapping Experiments: Chemical trapping experiments, where highly reactive intermediates are captured by a trapping agent to form a stable, characterizable product, will continue to be a valuable tool. For instance, radicals produced from hydrogen abstraction can be efficiently trapped by molecules like 2,4-diphenyl-4-methyl-1-pentene. researchgate.net
Computational Design and Prediction of Peroxide Properties
Computational chemistry has become an indispensable tool for predicting molecular properties and guiding experimental research. Quantum chemical calculations can provide deep insights into the structure, stability, and reactivity of peroxides.
Future computational studies on Cyclohexanol, 1,1'-dioxybis- will likely involve:
Thermochemical Data and Bond Energies: High-level electronic structure calculations can be used to accurately predict key thermochemical data, such as bond dissociation energies. researchgate.net For Cyclohexanol, 1,1'-dioxybis-, calculating the O–O bond dissociation energy is crucial for predicting its thermal stability and suitability as a radical initiator at different temperatures.
Reaction Pathway Modeling: Density Functional Theory (DFT) and other computational methods can be used to map out the potential energy surfaces of its decomposition and subsequent reactions. nih.gov This allows for the theoretical investigation of reaction mechanisms, the identification of transition states, and the prediction of product ratios, which can guide the design of more selective reaction conditions.
Predictive Modeling: By combining DFT calculations with machine learning algorithms, predictive models can be established. nih.gov Such models could predict properties like decomposition kinetics or reactivity towards different substrates for a wide range of hypothetical derivatives, thereby accelerating the discovery of new peroxides with tailored properties without the need for extensive experimental synthesis and testing. Predicted data, such as collision cross sections, can also aid in the analytical identification of the compound and its byproducts. uni.lu
Exploration of New Application Domains in Sustainable Chemistry
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. acs.orguocs.org Peroxides can play a significant role in this paradigm shift by offering cleaner alternatives to traditional reagents.
Future research should explore the following areas:
Green Oxidant: Hydrogen peroxide is considered a green oxidant as its byproduct is water. sciencepublishinggroup.com Derivatives like Cyclohexanol, 1,1'-dioxybis- could be explored as organic-soluble sources of oxidizing power for selective synthesis, potentially replacing processes that use heavy metal oxidants or harsher conditions. gcande.org
Photocatalytic Systems: The photocatalytic oxidation of cyclohexane to produce precursors like cyclohexanol and cyclohexanone is an area of active research for sustainable chemical production. researchgate.netmdpi.com Future work could investigate the use of Cyclohexanol, 1,1'-dioxybis- within photocatalytic systems, either as an initiator or a reactant, to drive novel, light-induced transformations under mild conditions.
Bio-based Feedstocks: A core tenet of sustainable chemistry is the use of renewable feedstocks. uocs.org While the parent compound is derived from cyclohexane, future research could explore the synthesis of analogous peroxides from cyclohexanol derived from renewable biomass sources, such as lignin, creating a more sustainable life cycle for these materials. nih.gov
Integration with Emerging Technologies (e.g., Microfluidics for Reaction Control)
Emerging technologies offer new ways to control chemical reactions with unprecedented precision and safety. Microfluidics, in particular, is well-suited for handling energetic materials like peroxides.
The integration of Cyclohexanol, 1,1'-dioxybis- chemistry with microfluidics could lead to:
Enhanced Safety and Control: Microfluidic reactors offer significant safety advantages for peroxide chemistry due to their high surface-area-to-volume ratio, which allows for excellent heat dissipation and precise temperature control. rsc.org This reduces the risk of thermal runaway reactions. The ability to use pure oxygen safely in microreactors also opens up new possibilities for controlled oxidation reactions. rsc.orgrsc.org
Improved Selectivity: The precise control over mixing, residence time, and stoichiometry in microreactors can be leveraged to improve the selectivity of reactions involving Cyclohexanol, 1,1'-dioxybis-. rsc.org By manipulating flow conditions, it may be possible to favor the formation of a desired product over side reactions, leading to higher yields and purity.
Process Intensification: Microfluidic systems enable continuous processing, which can lead to higher throughput and more efficient production compared to traditional batch reactors. rsc.org This technology could be used to develop novel, intensified processes for both the synthesis and application of Cyclohexanol, 1,1'-dioxybis-. Researchers have already developed microfluidic chips for the sensitive electrochemical detection of hydrogen peroxide, demonstrating the potential for integrating synthesis, reaction, and analysis on a single platform. nih.gov
Conclusion
Summary of Key Research Findings and Contributions
Research into Cyclohexanol (B46403), 1,1'-dioxybis-, also known as 1,1'-dihydroxydicyclohexyl peroxide, has primarily centered on its synthesis from cyclohexanone (B45756) and hydrogen peroxide and its role as a key intermediate and catalyst. A significant contribution of this compound is its function as a precursor in the synthesis of other peroxides, such as the cyclic diperoxide, bis(cyclohexylidene peroxide) wikipedia.org.
The primary application identified in scientific literature is its use as a catalyst for radical-initiated vulcanization wikipedia.org. This highlights its importance in the polymer industry. The study of related ketone-derived peroxides further contextualizes the research landscape. For instance, investigations into the thermal decomposition of similar compounds, like dicyclohexylidene diperoxide and dicyclohexyl peroxydicarbonate, have been crucial in understanding their mechanisms and suitability as sources of radicals for polymerization processes acs.orgacs.orgcymitquimica.com. The synthesis of these peroxides is often a multi-step process where 1,1'-dihydroxydicyclohexyl peroxide can be a foundational intermediate .
Key research findings can be summarized in the following table:
| Research Area | Key Findings and Contributions |
| Synthesis | Synthesized from the reaction of cyclohexanone and hydrogen peroxide wikipedia.org. |
| Role as an Intermediate | Serves as a precursor for other peroxides, notably bis(cyclohexylidene peroxide) wikipedia.org. |
| Catalytic Activity | Acts as a catalyst for radical-initiated vulcanization wikipedia.org. |
| Related Compound Studies | Research on the thermal decomposition of related peroxides provides insight into radical generation for polymerization acs.orgacs.org. |
Outlook on the Compound's Continued Significance in Academic Research
The continued significance of Cyclohexanol, 1,1'-dioxybis- in academic research is intrinsically linked to the broader fields of organic peroxide chemistry and materials science. While it is a specific intermediate, its role in fundamental processes like radical generation ensures its relevance.
Future academic research is likely to focus on several key areas. The exploration of novel synthetic routes for ketone-derived peroxides, aiming for improved efficiency and safety, remains a pertinent field of study. As an initiator, the performance of this compound and its derivatives in specialized polymerization reactions will continue to be of interest, particularly in the development of polymers with tailored properties.
Furthermore, the study of the decomposition kinetics and mechanisms of such peroxides is crucial for optimizing industrial processes and ensuring safety nih.govnih.gov. Academic investigations into the thermal and photochemical decomposition of macrocyclic peroxides derived from cyclohexanone are ongoing, contributing to a deeper understanding of complex reaction pathways acs.org. The compound's role as a catalyst may also be explored further, potentially leading to the discovery of new applications in organic synthesis beyond vulcanization. Therefore, its significance is expected to endure through its foundational role in the synthesis and application of organic peroxides.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,1'-dioxybis-cyclohexanol, and how can side reactions be minimized?
- Methodological Answer : 1,1'-Dioxybis-cyclohexanol (CAS 2407-94-5) is a peroxide derivative synthesized via the condensation of cyclohexanol with hydrogen peroxide under acidic catalysis. Key steps include controlling reaction temperature (below 40°C) to prevent thermal decomposition and using stoichiometric excess of H₂O₂ to drive the reaction toward peroxide formation . Side reactions, such as over-oxidation or dimerization, can be mitigated by inert atmosphere conditions (N₂/Ar) and precise pH monitoring. Post-synthesis purification via fractional crystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the peroxide .
Q. How should researchers characterize the purity and structural integrity of 1,1'-dioxybis-cyclohexanol?
- Methodological Answer : Use a combination of analytical techniques:
- FT-IR Spectroscopy : Confirm peroxide (-O-O-) bonds via absorption bands at 800–900 cm⁻¹ and hydroxyl (-OH) stretching at 3200–3400 cm⁻¹ .
- NMR (¹H/¹³C) : Identify cyclohexyl protons (δ 1.2–2.0 ppm) and peroxide-linked carbons (δ 70–80 ppm) .
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 254 (C₁₂H₂₂O₄) and fragmentation patterns consistent with peroxide cleavage .
- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition above 100°C indicates peroxide instability .
Q. What safety protocols are essential for handling 1,1'-dioxybis-cyclohexanol in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for synthesis and handling .
- Storage : Store in airtight, opaque containers at ≤4°C to prevent light/heat-induced decomposition. Label containers with hazard warnings (e.g., "Organic Peroxide—Risk of Explosion") .
- Spill Management : Absorb spills with inert materials (sand, diatomaceous earth) and dispose as hazardous waste. Avoid contact with metals or reducing agents to prevent catalytic decomposition .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the stability of 1,1'-dioxybis-cyclohexanol in solution?
- Methodological Answer : Conduct accelerated stability studies:
- Solvent Screening : Test polar (e.g., DMSO, methanol) vs. non-polar (hexane, toluene) solvents. Polar solvents may stabilize the peroxide via hydrogen bonding but accelerate hydrolysis over time .
- Temperature Dependence : Use Arrhenius plots to model degradation kinetics. For example, at 25°C in ethanol, the half-life is ~30 days, but this drops to <7 days at 40°C . Monitor decomposition via HPLC or iodometric titration for peroxide content .
Q. What computational methods are suitable for predicting the reactivity of 1,1'-dioxybis-cyclohexanol in radical-mediated reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine bond dissociation energies (BDEs) of the O-O bond (~35–40 kcal/mol), which correlate with radical initiation efficiency .
- Molecular Dynamics (MD) Simulations : Model interactions with common initiators (e.g., AIBN) to predict reaction pathways and byproduct formation .
- PubChem Data Integration : Cross-reference experimental spectral data (e.g., IR, NMR) with computational predictions to validate models .
Q. How can researchers resolve contradictions in reported toxicity profiles of cyclohexanol derivatives?
- Methodological Answer :
- Comparative Studies : Perform in vitro assays (e.g., MTT on HepG2 cells) to compare 1,1'-dioxybis-cyclohexanol with related compounds (e.g., cyclohexanol, CAS 108-93-0). Note differences in IC₅₀ values due to peroxide reactivity .
- Metabolite Analysis : Use LC-MS/MS to identify oxidation byproducts (e.g., cyclohexanone) in biological matrices. Correlate findings with literature on cyclohexanol metabolism (urinary 1,2-cyclohexanediol as a biomarker) .
- Data Reconciliation : Address discrepancies by standardizing test conditions (e.g., OECD guidelines for acute toxicity) and verifying purity via orthogonal methods (e.g., GC-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
